5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Description

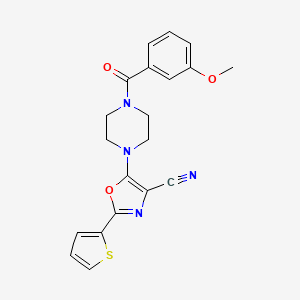

This compound features a central oxazole ring substituted at the 4-position with a carbonitrile group, at the 2-position with a thiophen-2-yl moiety, and at the 5-position with a piperazine ring bearing a 3-methoxybenzoyl group.

Properties

IUPAC Name |

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVMXUHESHERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a piperazine ring, thiophene, and oxazole functionalities, which may interact with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.44 g/mol. Its structure includes:

- Piperazine ring : Known for enhancing pharmacokinetic properties.

- Oxazole and thiophene rings : Contribute to the compound's stability and reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes, receptors, or ion channels. The piperazine moiety may facilitate binding to target proteins, while the oxazole and thiophene rings enhance the compound's overall activity.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results. A comparative study showed that derivatives with oxazole scaffolds had minimum inhibitory concentrations (MICs) ranging from 0.8 µg/ml to 3.2 µg/ml against different pathogens (Table 1) .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| Reference | 10 | Ampicillin |

Antitumor Activity

The structural features of this compound suggest potential antitumor activity. Piperazine derivatives have been linked to the modulation of cancer cell proliferation and apoptosis. Research indicates that similar compounds can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in animal models .

Neuropharmacological Effects

The piperazine ring is commonly associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds containing piperazine have been shown to modulate serotonin receptors, which are crucial in mood regulation .

Case Studies

- Antimicrobial Study : A series of oxazole derivatives were synthesized and evaluated for their antimicrobial potential against S. aureus, E. coli, and fungal strains like Candida albicans. The study highlighted that certain modifications in the oxazole structure significantly enhanced antimicrobial activity .

- Antitumor Research : In a preclinical study, an analog of this compound was tested for its efficacy in inhibiting tumor growth in xenograft models. Results indicated a notable decrease in tumor size compared to control groups, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Chemical Overview

- Molecular Formula: C22H20N4O3S

- IUPAC Name: 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(thiophen-2-yl)oxazole-4-carbonitrile

- SMILES: COc1cccc(C(N(CC2)CCN2c2c(C#N)nc(/C=C/c3cccs3)o2)=O)c1

The compound has been investigated for its potential biological activities, particularly in the following areas:

1. Anticancer Activity:

Research indicates that compounds similar to 5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit promising anticancer properties. The structural features, including the piperazine and oxazole rings, are believed to enhance interactions with biological targets involved in cancer cell proliferation and survival.

2. Neurological Disorders:

The piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression.

3. Antimicrobial Properties:

The thiophene ring contributes to the compound's ability to inhibit microbial growth. Studies have shown that thiophene derivatives can exhibit antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial drug development.

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields:

1. Cancer Treatment:

As part of screening libraries targeting cancer pathways, this compound is included in collections aimed at identifying novel anticancer agents. Its inclusion in KRAS-targeted libraries highlights its relevance in targeting specific oncogenic pathways.

2. Drug Discovery:

The compound's unique structure allows it to serve as a lead compound for the development of new drugs. Its ability to interact with multiple biological targets makes it a valuable candidate for further optimization and testing.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

1. Synthesis Methods:

Research has focused on optimizing synthetic routes to enhance yield and purity. Multi-step synthesis involving various reagents has been documented, allowing for the efficient production of the compound for biological testing.

2. Screening Results:

In screening assays, compounds similar to this one have demonstrated significant activity against various cancer cell lines, indicating a strong potential for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperazine-Linked Oxazole Derivatives

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()

- Structural Differences :

- Benzoyl Group : 2-Fluorobenzoyl vs. 3-methoxybenzoyl.

- Aryl Substituent : 2-Fluorophenyl vs. thiophen-2-yl.

- Replacement of thiophene with fluorophenyl could alter lipophilicity and π-π stacking interactions in target binding .

5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (3t, )

- Structural Differences :

- Piperazine Replacement : Indol-3-yl group substitutes the piperazinyl-3-methoxybenzoyl moiety.

- Functional Data :

Pharmacological Analogues: CYP51 Inhibitors ()

Pyridine-based compounds like UDO and UDD inhibit the CYP51 enzyme, critical in Chagas disease treatment.

- Structural Parallels :

- Both feature piperazine-linked aromatic groups (e.g., trifluoromethylphenyl).

- Divergences :

- The oxazole-thiophene core in the target compound may confer distinct steric and electronic profiles compared to UDO/UDD’s pyridine-pyrimidine systems.

- Functional Insight : Piperazine derivatives with aromatic acyl groups are recurrent in CYP51 inhibition, suggesting the target compound could share this mechanism pending experimental validation .

Data Tables: Key Comparisons

Table 1. Substituent Effects on Physicochemical Properties

Preparation Methods

Cyclocondensation of Methyl 3-Amino-2-cyanoacrylate

Methyl 3-amino-2-cyanoacrylate reacts with acetic anhydride under reflux to form 4-cyanooxazole-5-carboxylate. This intermediate is subsequently hydrolyzed to the carboxylic acid and decarboxylated to yield 5-aminooxazole-4-carbonitrile.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetic anhydride |

| Temperature | 120°C |

| Time | 6 hours |

| Yield | 68–72% |

The reaction efficiency depends on strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Functionalization of the Oxazole Core

Acylation with 3-Methoxybenzoyl Chloride

The piperazine nitrogen is acylated using 3-methoxybenzoyl chloride in dichloromethane (DCM) under basic conditions:

Procedure

- Dissolve 5-piperazin-1-yl-oxazole-4-carbonitrile (1 eq) in DCM.

- Add triethylamine (2.5 eq) as a base.

- Slowly add 3-methoxybenzoyl chloride (1.2 eq) at 0°C.

- Stir at room temperature for 4 hours.

Workup

- Wash with 5% HCl to remove excess acyl chloride.

- Dry over Na₂SO₄ and concentrate under reduced pressure.

Installation of the Thiophen-2-yl Group

The C2 position of the oxazole is functionalized via Suzuki-Miyaura coupling:

Palladium-Catalyzed Cross-Coupling

2-Bromooxazole intermediate reacts with thiophen-2-ylboronic acid under catalytic Pd(PPh₃)₄:

Reaction Setup

| Component | Quantity |

|---|---|

| 2-Bromooxazole | 1.0 eq |

| Thiophen-2-ylboronic acid | 1.5 eq |

| Pd(PPh₃)₄ | 5 mol% |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C |

| Time | 8 hours |

Critical Considerations

- Oxygen Sensitivity : Reactions conducted under nitrogen atmosphere.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) removes residual palladium.

Integrated Synthesis Protocol

Stepwise Procedure

- Oxazole Formation : Cyclocondensation as per Section 2.1.

- Piperazine Substitution : Follow Section 3.1.

- Acylation : As described in Section 3.2.

- Thiophene Coupling : Execute Suzuki reaction (Section 4.1).

Overall Yield : 42–48% (four steps).

Scalability Enhancements

- Continuous Flow Reactors : Improve heat transfer during exothermic acylation steps.

- Microwave Assistance : Reduces coupling reaction time to 2 hours at 120°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 6.7 minutes.

Challenges and Mitigation Strategies

Nitrile Stability

The cyano group is prone to hydrolysis under acidic or basic conditions. Mitigations include:

- Neutral pH during aqueous workups.

- Avoidance of strong bases (e.g., NaOH) in later steps.

Regioselectivity in Coupling

Competing C4 vs. C2 functionalization in oxazole is controlled by:

- Electronic Effects : Electron-withdrawing nitrile directs coupling to C2.

- Steric Guides : Bulkier reagents favor less hindered positions.

Q & A

Q. What synthetic strategies are recommended for constructing the oxazole-thiophene core in this compound?

The oxazole-thiophene scaffold can be synthesized via cyclization reactions. For example, the oxazole ring is often formed using a modified Robinson-Gabriel synthesis, where a β-ketoamide intermediate undergoes dehydration. Thiophene substitution is typically achieved via Suzuki-Miyaura coupling or direct alkylation, depending on the position and steric demands. Key steps include optimizing reaction temperatures (e.g., 50–100°C) and solvent systems (e.g., DCM or THF). Purification via flash chromatography with gradients like cyclohexane/ethyl acetate (0–25% EA) is common .

Q. How can the purity and structural integrity of intermediates be validated during synthesis?

Analytical methods include:

- TLC monitoring (e.g., Rf = 0.58 in cyclohexane/EA 2:1) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ = 7.54 ppm for aromatic protons, δ = 150.4 ppm for carbonyl carbons) .

- HRMS : To verify molecular ion peaks (e.g., [M]+ Calcd 238.0961; Found 238.0962) .

- IR spectroscopy : Peaks at 2139 cm⁻¹ (C≡N stretch) and 2231 cm⁻¹ (C≡N) confirm nitrile groups .

Q. What are the challenges in introducing the 3-methoxybenzoyl-piperazine moiety?

The piperazine ring is often functionalized via nucleophilic substitution or amide coupling. For example, reacting piperazine with 3-methoxybenzoyl chloride under basic conditions (e.g., TEA in DCM) can yield the desired substituent. Steric hindrance from the methoxy group may require extended reaction times (16–24 hrs) or elevated temperatures (50–80°C) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., target selectivity) be resolved for this compound?

- Dose-response assays : Perform IC50/EC50 determinations across multiple concentrations to rule out off-target effects.

- Computational docking : Use software like AutoDock Vina to model interactions with proposed targets (e.g., kinase domains or GPCRs) .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the nitrile group (-C≡N) with a trifluoromethyl (-CF₃) or sulfonamide (-SO₂NH₂) to reduce susceptibility to cytochrome P450 oxidation.

- Prodrug design : Mask the methoxy group as a phosphate ester to enhance solubility and slow metabolism .

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural modifications .

Q. How can crystallographic data inform SAR (structure-activity relationship) studies?

- X-ray crystallography : Resolve the compound’s 3D structure to identify key interactions (e.g., hydrogen bonding with the piperazine nitrogen or π-π stacking of the thiophene ring) .

- Overlay analysis : Compare with co-crystallized ligands in target proteins (e.g., kinase inhibitors) to prioritize substituents for optimization .

Methodological Notes

- Contradiction Handling : If NMR spectra show unexpected peaks (e.g., δ = 2.38 ppm for methyl groups), re-examine reaction stoichiometry or employ 2D NMR (COSY, HSQC) to assign signals .

- Scale-Up Challenges : Pilot-scale synthesis may require switching from Celite-based purification to centrifugal partition chromatography (CPC) to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.